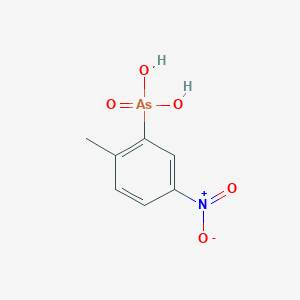
(2-Methyl-5-nitrophenyl)arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-nitrophenyl)arsonic acid is an organoarsenic compound with the chemical formula C7H8AsNO5. This compound is characterized by the presence of a methyl group, a nitro group, and an arsonic acid group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)arsonic acid typically involves the nitration of 2-methylphenyl arsonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The nitration process introduces a nitro group at the 5-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding arsonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The arsonic acid group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of arsonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted arsonic acid derivatives.
Applications De Recherche Scientifique
(2-Methyl-5-nitrophenyl)arsonic acid is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methyl-5-nitrophenyl)arsonic acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The nitro group and arsonic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Nitrophenyl)arsonic acid: Similar structure but lacks the methyl group.
(4-Nitrophenyl)arsonic acid: Nitro group positioned differently on the benzene ring.
(2-Methyl-4-nitrophenyl)arsonic acid: Similar structure with different positioning of the nitro group.
Uniqueness
(2-Methyl-5-nitrophenyl)arsonic acid is unique due to the specific positioning of the methyl and nitro groups, which influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research applications.
Propriétés
Numéro CAS |
5434-38-8 |
|---|---|
Formule moléculaire |
C7H8AsNO5 |
Poids moléculaire |
261.06 g/mol |
Nom IUPAC |
(2-methyl-5-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C7H8AsNO5/c1-5-2-3-6(9(13)14)4-7(5)8(10,11)12/h2-4H,1H3,(H2,10,11,12) |
Clé InChI |
QIYPYANJTKRINI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




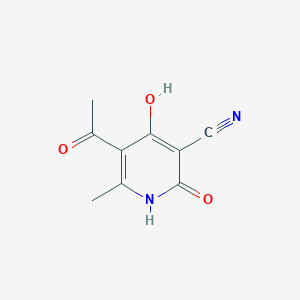
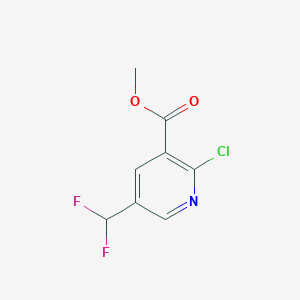
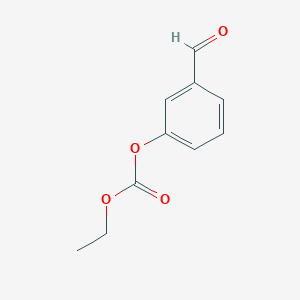


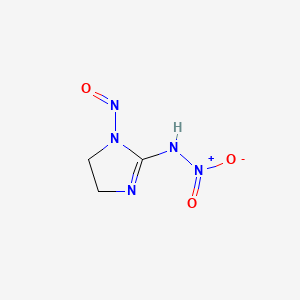


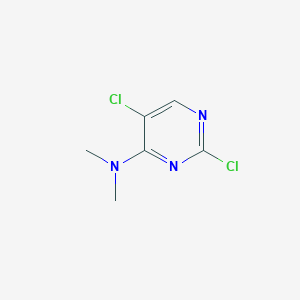
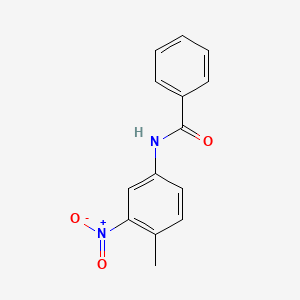
![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)
